REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH2:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mmol | |
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |